3-Chloro-4-hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide
Description
Properties
Molecular Formula |
C12H11ClN2O2S |
|---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
3-chloro-4-hydroxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-6-18-11(15-7)5-14-12(17)8-2-3-10(16)9(13)4-8/h2-4,6,16H,5H2,1H3,(H,14,17) |
InChI Key |
KVKAFCCXCBVXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CNC(=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide typically involves the following steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Thiazole to the Benzamide Core: This step involves the nucleophilic substitution reaction where the thiazole moiety is attached to the benzamide core through a suitable linker.
Introduction of the Chloro and Hydroxy Groups: The chloro and hydroxy groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Chloro-4-hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to the presence of the thiazole moiety.
Biological Studies: Used in studies to understand the interaction of thiazole-containing compounds with biological targets.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzamide Derivatives
Key Observations :
- Substituent Effects: The presence of electron-withdrawing groups (e.g., Cl, NO₂) on the benzene ring enhances electrophilicity and may improve binding to enzymatic targets. Hydroxy groups (e.g., 4-OH in the main compound) contribute to hydrogen bonding but reduce lipophilicity .
- Thiazole Modifications : The 4-methylthiazole group in the main compound is structurally distinct from pyridine-thiazole hybrids () or dichloro-thiazole derivatives (). Methylation at the 4-position of thiazole likely improves metabolic stability compared to unsubstituted analogs .
Key Observations :
- The main compound’s synthesis likely involves coupling a 3-chloro-4-hydroxybenzoic acid derivative with a 4-methylthiazol-2-ylmethylamine, analogous to EDCI/HOBt-mediated methods in .
- In contrast, compounds with nitro or sulfamoyl groups (e.g., ) require additional steps, such as nitration or sulfonation, which complicate scalability .
Research Findings and Implications
- Pharmacokinetic Potential: The 4-methylthiazole group in the main compound may confer better metabolic stability than unsubstituted thiazoles (e.g., ) due to reduced cytochrome P450-mediated oxidation .
- Activity Prediction : Based on SAR trends, the 3-chloro-4-hydroxybenzamide core could synergize with the thiazole’s π-π stacking capability to inhibit oxidoreductases (e.g., tyrosinase) or inflammatory mediators (e.g., COX-2) .
Biological Activity
3-Chloro-4-hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Name : this compound
- Molecular Formula : CHClNOS
- CAS Number : 1208641-55-7
This compound features a thiazole moiety, which is known for contributing to various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The presence of the thiazole group in this compound enhances its interaction with microbial enzymes, potentially inhibiting their function. Studies have shown that similar thiazole derivatives possess activity against both gram-positive and gram-negative bacteria, as well as fungi .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The structure–activity relationship (SAR) studies indicate that modifications to the thiazole and benzamide groups can significantly enhance anticancer efficacy .
Table 1: Biological Activity Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits key microbial enzymes |
Case Study: Anticancer Efficacy
A study conducted on a series of thiazole derivatives, including this compound, demonstrated potent activity against human breast cancer cell lines (MCF-7). The compound exhibited an IC value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Chloro-4-hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving:
Amidation : Reacting 3-chloro-4-hydroxybenzoic acid with thionyl chloride to form the acid chloride, followed by coupling with (4-methylthiazol-2-yl)methanamine under basic conditions (e.g., triethylamine in DCM) .
Functional Group Protection : Protecting the hydroxyl group during synthesis (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent undesired side reactions .
- Optimization : Key parameters include temperature control (0–5°C during acid chloride formation), solvent selection (e.g., THF for improved solubility), and catalyst use (DMAP for amidation efficiency). Purity is assessed via HPLC (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : and NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for the benzamide ring, thiazole protons at δ 2.4 ppm for the methyl group) .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between the benzamide and thiazole moieties, critical for understanding conformational stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in antimicrobial IC values (e.g., 5 µM vs. 20 µM in different studies) may arise from assay conditions.
- Methodological Adjustments :
- Standardized Assays : Use CLSI guidelines for MIC testing, ensuring consistent bacterial strains and growth media .
- Cell Line Validation : Authenticate cell lines (e.g., via STR profiling) to avoid cross-contamination in cytotoxicity studies .
- Dose-Response Repetition : Perform triplicate experiments with positive controls (e.g., ciprofloxacin for antibacterial assays) .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target binding?
- In Silico Tools :
- Molecular Docking : AutoDock Vina to model interactions with targets (e.g., bacterial DNA gyrase; binding energy ≤ -7.5 kcal/mol suggests strong affinity) .
- ADMET Prediction : SwissADME to estimate logP (∼2.1, indicating moderate lipophilicity) and CYP450 metabolism profiles .
Q. How does the 4-methylthiazole moiety influence the compound’s mechanism of action in enzyme inhibition?
- Structure-Activity Relationship (SAR) :
- Steric Effects : The methyl group on thiazole enhances hydrophobic interactions with enzyme pockets (e.g., COX-2 active site) .
- Electron Withdrawal : Thiazole’s electron-deficient ring stabilizes hydrogen bonds with catalytic residues (e.g., Tyr-385 in COX-2) .
- Experimental Validation :
- Mutagenesis Studies : Replace key enzyme residues (e.g., Ala-scanning) to identify critical binding sites .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG ≤ -10 kcal/mol confirms favorable interactions) .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results (e.g., DMSO vs. aqueous buffer)?
- Root Cause : Solubility varies with pH (e.g., >10 mg/mL in DMSO at pH 7.4 vs. <1 mg/mL in PBS).
- Resolution :
- Solubility Enhancement : Use co-solvents (e.g., 10% PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation) .
- Standardized Protocols : Follow OECD 105 guidelines for shake-flask method at 25°C .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
